molecular formula C14H20N2O5 B15256702 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid

Cat. No.: B15256702
M. Wt: 296.32 g/mol
InChI Key: REWBWARILHWXSL-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another method includes the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more cost-effective reagents and conditions that allow for continuous production processes.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion reactions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would yield the free amino compound.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amino group, while the hydroxy and pyridinyl groups can participate in hydrogen bonding and other interactions with biological molecules .

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C14H20N2O5/c1-8-5-6-15-7-9(8)11(17)10(12(18)19)16-13(20)21-14(2,3)4/h5-7,10-11,17H,1-4H3,(H,16,20)(H,18,19)

InChI Key

REWBWARILHWXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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